REACTION_CXSMILES
|
[C:1]([C:3]1[N:4]=[CH:5][C:6]2[CH2:11][N:10](C(OC(C)(C)C)=O)[CH2:9][C:7]=2[N:8]=1)#[N:2]>FC(F)(F)C(O)=O.ClCCl>[N:8]1[C:7]2[CH2:9][NH:10][CH2:11][C:6]=2[CH:5]=[N:4][C:3]=1[C:1]#[N:2]
|
Name
|
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C=1N=CC2=C(N1)CN(C2)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography (silica, 0-4% methanol containing 10% ammonium hydroxide in dichloromethane)
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(N=CC2=C1CNC2)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |